molecular formula C8H5N3O4 B182158 5-Nitroquinazoline-2,4(1H,3H)-dione CAS No. 174565-65-2

5-Nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B182158
CAS No.: 174565-65-2
M. Wt: 207.14 g/mol
InChI Key: UHAHRTQKXUKYDY-UHFFFAOYSA-N
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Description

5-Nitroquinazoline-2,4(1H,3H)-dione is a nitrated derivative of the privileged quinazoline-2,4-dione scaffold, a structure recognized for its diverse pharmacological significance in medicinal chemistry . The core quinazoline-2,4-dione structure is a key intermediate in the synthesis of compounds that act as fluoroquinolone-like inhibitors, targeting bacterial DNA gyrase and topoisomerase IV, making it a valuable template for developing novel antimicrobial agents to address bacterial resistance problems . Furthermore, quinazoline-dione derivatives exhibit a broad spectrum of other biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects, which are areas of active investigation . The introduction of a nitro group at the 5-position, as in this compound, is a common structural modification used to fine-tune the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, thereby influencing its potency and selectivity in various research applications . This compound can be synthesized through well-established routes, such as from anthranilic acid derivatives or via reactions involving key intermediates like N-(arylsulfonyloxy)phthalimides . As a building block, it offers researchers a versatile handle for further functionalization at the 1-, 3-, and 5-positions, enabling the exploration of structure-activity relationships (SAR) and the development of new bioactive molecules for research purposes. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAHRTQKXUKYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599001
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174565-65-2
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. weebly.com For 5-nitroquinazoline-2,4(1H,3H)-dione, both one-dimensional and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the molecular structure. In the ¹H NMR spectrum of a related compound, 6-nitroquinazoline-2,4(1H,3H)-dione, the amine protons (NH) typically appear as a broad singlet at a downfield chemical shift, around δ 10.8 ppm, due to their acidic nature and hydrogen bonding interactions. The aromatic protons exhibit distinct signals based on their proximity to the electron-withdrawing nitro group. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons (C=O) of the quinazoline-dione ring are typically observed at the downfield end of the spectrum. For instance, in quinazoline-2,4(1H,3H)-dione itself, the carbonyl carbons appear at δ 162.79 and 150.25 ppm. rsc.org The presence of the nitro group in the 5-position influences the chemical shifts of the aromatic carbons due to its strong electron-withdrawing nature.

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinazoline-2,4-diones

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Quinazoline-2,4(1H,3H)-dione DMSO-d₆ 11.31, 11.17 (s, 1H each, NH), 7.91 (dd, 1H), 7.66 (m, 1H), 7.20 (m, 2H) jst.go.jp 162.9, 150.3, 140.9, 134.9, 126.9, 122.4, 115.3, 114.4 jst.go.jp
6-Nitroquinazoline-2,4(1H,3H)-dione DMSO-d₆ 11.77, 11.72 (s, 1H each, NH), 8.59 (d, 1H), 8.46 (dd, 1H), 7.32 (d, 1H) clockss.org 162.12, 150.47, 146.14, 142.34, 130.09, 123.59, 117.16, 115.03 clockss.org

To definitively assign the proton and carbon signals, especially for the aromatic region where signals can overlap, two-dimensional NMR techniques are employed.

¹H-¹H Correlation Spectroscopy (COSY) establishes the connectivity between adjacent protons. emerypharma.com For this compound, COSY spectra would reveal correlations between the aromatic protons on the benzene (B151609) ring, helping to determine their relative positions.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons bearing the nitro group and forming the ring fusion. emerypharma.com For instance, in the analysis of 6-nitroquinazoline-2,4(1H,3H)-dione, HMBC correlations were essential for confirming the positions of the carbon atoms in the aromatic ring relative to the protons. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. clockss.orgwpmucdn.combldpharm.com

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the accurate mass determination of molecules with minimal fragmentation. jst.go.jpescholarship.org For this compound (C₈H₅N₃O₄), the expected monoisotopic mass is 207.0280 Da. uni.lu ESI-HRMS analysis would typically show the protonated molecule [M+H]⁺ at m/z 208.0353. uni.lu The high mass accuracy of HRMS allows for the confirmation of the elemental formula.

Table 2: Predicted ESI-HRMS Adducts for this compound

Adduct m/z (Predicted)
[M+H]⁺ 208.03528
[M+Na]⁺ 230.01722
[M-H]⁻ 206.02072
[M+NH₄]⁺ 225.06182
[M+K]⁺ 245.99116

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. clockss.orgwpmucdn.com The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

N-H Stretching: The N-H bonds of the amide groups typically exhibit stretching vibrations in the range of 3200-3400 cm⁻¹.

C=O Stretching: The carbonyl groups (C=O) of the dione (B5365651) system will show strong absorption bands, typically around 1720 cm⁻¹. For similar quinazolinediones, these stretches have been observed in the range of 1701-1741 cm⁻¹. rsc.org

NO₂ Stretching: The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch typically between 1570-1490 cm⁻¹ and a symmetric stretch between 1390-1300 cm⁻¹. wpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Quinazoline-2,4-diones

Functional Group Vibration Typical Position (cm⁻¹)
Amide (N-H) Stretch 3200 - 3400
Carbonyl (C=O) Stretch 1700 - 1740 rsc.org
Nitro (NO₂) Asymmetric Stretch 1570 - 1490 wpmucdn.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. researchgate.netnih.gov For 6-nitroquinazoline-2,4(1H,3H)-dione, a positional isomer of the title compound, X-ray diffraction analysis has shown that the molecules form centrosymmetric dimers through strong intermolecular N-H···O hydrogen bonds. researchgate.net These hydrogen bonds create a stable, layered crystal packing. It is expected that this compound would also exhibit a network of hydrogen bonds, although the specific geometry might differ due to the different position of the nitro group. The determination of the crystal structure of this compound would provide invaluable information on its solid-state conformation, bond lengths, bond angles, and intermolecular packing, which can influence its physical properties such as solubility and melting point.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound, like its parent compound quinazoline-2,4(1H,3H)-dione, is significantly influenced by a network of hydrogen bonds. researchgate.net In the unsubstituted quinazoline-2,4(1H,3H)-dione, intermolecular N—H⋯O hydrogen bonds between the amine and carbonyl groups are fundamental, creating centrosymmetric dimers. researchgate.net These dimers are further connected by weaker N—H⋯O bonds, forming a two-dimensional sheet. researchgate.net The packing is also consolidated by weak π–π stacking interactions between the benzene and pyrimidine (B1678525) rings of adjacent molecules. researchgate.net

For nitro-substituted isomers, the position of the nitro group critically impacts the hydrogen-bonding network and crystal packing. While detailed single-crystal X-ray diffraction data for the 5-nitro isomer is not widely published, analysis of the closely related 6-nitroquinazoline-2,4(1H,3H)-dione shows strong intermolecular N–H∙∙∙O hydrogen bonds that form centrosymmetric rings, described by the graph-set motif R²₂(8). It is anticipated that this compound exhibits a distinct hydrogen-bonding network due to the different proximity of the electron-withdrawing nitro group to the hydrogen bond donors and acceptors. X-ray diffraction studies on other nitroquinazoline derivatives have confirmed N–H···O interactions with hydrogen-oxygen bond distances of approximately 1.89 Å.

A related compound, 5-nitroquinazolin-4(3H)-one, crystallizes in a monoclinic P21/c space group, with its crystal structure also featuring centrosymmetric dimers formed through hydrogen bonds. researchgate.net This suggests a common structural motif for quinazoline (B50416) derivatives. The analysis of Hirshfeld surfaces for similar heterocyclic compounds reveals that O⋯H/H⋯O contacts are the most significant contributors to crystal packing, underscoring the primary role of hydrogen bonding. nih.gov

Table 1: Crystallographic Data for Related Quinazoline Compounds

Compound Name Crystal System Space Group Key Interactions Reference
Quinazoline-2,4(1H,3H)-dione Monoclinic P21/c N—H⋯O hydrogen bonds, π–π stacking researchgate.net
5-Nitroquinazolin-4(3H)-one Monoclinic P21/c Centrosymmetric dimers via H-bonds researchgate.net
6-Nitroquinazoline-2,4(1H,3H)-dione Not specified Not specified N–H∙∙∙O hydrogen bonds, R²₂(8) graph-set motif

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the separation, identification, and purification of this compound from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique used to validate the purity and confirm the molecular weight of this compound and its derivatives. This method offers high sensitivity and selectivity, making it ideal for monitoring reaction progress and detecting potential byproducts. jst.go.jp

In a typical HPLC-MS analysis, a reversed-phase column, such as a C18 column, is used for separation. chromatographyonline.comfrontiersin.org The mobile phase often consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program. chromatographyonline.comlcms.cz For instance, a linear gradient might start with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases, allowing for the efficient separation of compounds with varying polarities. chromatographyonline.comlcms.cz

The mass spectrometer, often a triple quadrupole, is typically operated in electrospray ionization (ESI) positive or negative ion mode. chromatographyonline.comamegroups.org For quantitative analysis, the multiple reaction monitoring (MRM) mode is employed, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. chromatographyonline.com For this compound (MW: 207.14 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 206.02 or the protonated molecule [M+H]⁺ at m/z 208.03 would likely be monitored as precursor ions. uni.lu

Purification of the compound can be achieved by scaling up the HPLC process (preparative HPLC) and collecting the fraction corresponding to the target compound's retention time. Sample preparation prior to analysis often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. chromatographyonline.comsrce.hr

Table 2: Illustrative HPLC-MS Parameters for Analysis of Related Nitroaromatic or Heterocyclic Compounds

Parameter Typical Conditions Reference
HPLC System Agilent 1260 or 1290 Infinity II UHPLC jst.go.jpfrontiersin.orglcms.cz
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) chromatographyonline.com
Mobile Phase A 0.1% Formic Acid in Water chromatographyonline.comlcms.cz
Mobile Phase B Acetonitrile or Methanol jst.go.jpchromatographyonline.com
Flow Rate 0.3 - 0.4 mL/min chromatographyonline.comlcms.cz
Ionization Mode Electrospray Ionization (ESI), Positive/Negative chromatographyonline.comamegroups.org
Detection Mode Multiple Reaction Monitoring (MRM) chromatographyonline.com

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Nitroquinazoline 2,4 1h,3h Dione Derivatives

Elucidation of Structural Features Influencing Biological Activity

The potency and selectivity of nitroquinazoline-2,4(1H,3H)-dione derivatives are highly dependent on the nature and position of various substituents on the quinazoline (B50416) ring system.

Impact of Substitutions on the Quinazoline Ring (e.g., at Positions 1, 2, 3, 4, 6, 8)

Substitutions at various positions of the quinazoline-2,4(1H,3H)-dione core have been shown to be critical for biological activity. The nitrogen atoms at positions 1 and 3 are common sites for substitution, significantly impacting the compound's properties. For instance, N-alkylation at these positions can modulate lipophilicity and, consequently, cellular uptake and target engagement. nih.govnih.gov The introduction of different heterocyclic rings at the N-1 and N-3 positions has been explored to enhance antimicrobial properties. nih.gov

The substituents at the C2 and C4 positions, which are carbonyl groups in the parent dione (B5365651), are also crucial for activity. Modifications at these positions can alter the electronic distribution and hydrogen bonding capabilities of the molecule. nih.gov Furthermore, substitutions on the benzene (B151609) ring portion of the quinazoline scaffold, such as at positions 6 and 8, can influence activity. Halogen atoms at these positions have been reported to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov

Position of SubstitutionType of SubstituentInfluence on Biological Activity
N-1 and N-3 Alkyl groupsModulates lipophilicity and cellular uptake. nih.gov
N-1 and N-3 Heterocyclic ringsCan enhance antimicrobial properties. nih.gov
C-2 Methyl, amine, or thiol groupsConsidered essential for antimicrobial activities. nih.gov
C-4 Amine or substituted amine groupsCan improve antimicrobial activities. nih.gov
C-6 and C-8 Halogen atomsMay enhance antimicrobial activities. nih.gov

Role of the Nitro Group and Other Functional Group Modifications on Activity Profiles

The nitro group at the 5-position is a key pharmacophore that significantly influences the biological activity of these compounds. Its electron-withdrawing nature alters the electronic properties of the quinazoline ring, which can be crucial for target binding. The position of the nitro group is also critical; for example, a 6-nitro substitution has been shown to enhance hydrogen-bonding with target enzymes compared to a 5-nitro substitution in some contexts. The nitro group can also be reduced in vivo to form reactive intermediates that contribute to the cytotoxic effects of these compounds.

Bioisosteric replacement of the nitro group with other functional groups is a common strategy in medicinal chemistry to optimize drug-like properties and reduce potential toxicity associated with nitroaromatic compounds. cambridgemedchemconsulting.com For instance, replacing the nitro group with an azido (B1232118) group can lead to distinct reactivity and biological profiles. The introduction of other electron-withdrawing groups, such as chloro or trifluoromethyl, at various positions can also impact metabolic stability and activity.

Mechanistic Hypotheses and Experimental Validation in Biological Systems

The diverse biological activities of 5-nitroquinazoline-2,4(1H,3H)-dione derivatives stem from their interactions with various cellular targets and pathways.

Target-Specific Interactions (e.g., Enzyme and Receptor Binding)

Derivatives of quinazoline-2,4(1H,3H)-dione have been shown to interact with a range of biological targets. For example, certain derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP-1/2), enzymes involved in DNA repair. rsc.org The binding of these compounds to the enzyme's active site can lead to the potentiation of cytotoxicity in cancer cells. rsc.org Molecular docking studies have provided insights into the specific interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of these inhibitors to their target enzymes. nih.gov

Inhibition of Bacterial Gyrase and DNA Topoisomerase IV

A significant mechanism of action for the antimicrobial activity of some quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and DNA topoisomerase IV. nih.govuiowa.edu These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial agents. nih.govuiowa.edu Quinazolinedione derivatives can act as fluoroquinolone-like inhibitors, binding to the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands. nih.govuiowa.edu This leads to the accumulation of double-strand breaks and ultimately bacterial cell death. The inhibitory activity against these enzymes has been confirmed through in vitro assays. mdpi.com

Compound/Derivative ClassTarget EnzymeIC50 Value
Ciprofloxacin Hybrid 4E. coli DNA gyrase42 nM mdpi.com
Ciprofloxacin Hybrid 3E. coli DNA gyrase86 nM mdpi.com
Ciprofloxacin Hybrid 5E. coli DNA gyrase92 nM mdpi.com
Ciprofloxacin Hybrid 6E. coli DNA gyrase180 nM mdpi.com
Novobiocin (Reference)E. coli DNA gyrase170 nM mdpi.com
Ciprofloxacin Hybrid 4E. coli Topoisomerase IV1.47 µM mdpi.com
Ciprofloxacin Hybrid 5E. coli Topoisomerase IV6.80 µM mdpi.com
Ciprofloxacin Hybrid 6E. coli Topoisomerase IV8.92 µM mdpi.com
Novobiocin (Reference)E. coli Topoisomerase IV11 µM mdpi.com

Modulation of Specific Biological Pathways

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various biological pathways. For instance, by inhibiting PARP, these compounds can disrupt DNA repair pathways, leading to apoptosis in cancer cells. rsc.org The inhibition of bacterial gyrase and topoisomerase IV directly interferes with DNA replication and segregation pathways in bacteria, resulting in their demise. nih.govuiowa.edu Furthermore, some quinazoline derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, suggesting their potential to modulate pathways involved in tumor growth and metastasis. nih.gov

Inhibition of Sodium-Hydrogen Exchanger (NHE-1)

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a vital membrane protein that regulates intracellular pH and is implicated in various pathological conditions, making it a significant drug target. nih.govnih.gov Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of NHE-1 inhibitors. nih.govcyberleninka.ru

Research into the SAR of these compounds has revealed several key features that influence their NHE-1 inhibitory activity. The introduction of specific substituents at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione scaffold is a critical determinant of potency. Studies have shown that functionalization of N1-alkyl quinazoline-2,4(1H,3H)-diones with an N-acylguanidine or a 3-acyl(5-amino-1,2,4-triazole) side chain can lead to compounds with nanomolar inhibitory activity. nih.gov

The guanidine (B92328) moiety, a common feature in many NHE-1 inhibitors like amiloride (B1667095), appears to be favorable for activity within the quinazoline-2,4(1H,3H)-dione series as well. nih.govcyberleninka.ru Furthermore, replacing the flexible guanidine residue with a more conformationally rigid "mimic" such as 5-amino-1,2,4-triazole has been shown to be beneficial for NHE-1 inhibition. nih.gov

The following table summarizes the NHE-1 inhibitory activity of selected quinazoline-2,4(1H,3H)-dione derivatives from a study, highlighting the impact of different substituents. The activity was assessed in vitro on rabbit platelets. cyberleninka.ru

Table 1: NHE-1 Inhibitory Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

Compound N1-Substituent N3-Substituent NHE-1 Inhibition (%) at 10 nM
6 Methyl Guanidinocarbonylmethyl 45.3 ± 3.1
8 Propyl Guanidinocarbonylmethyl 46.1 ± 3.5
9 Methyl (5-Amino-1,2,4-triazol-3-yl)methyl 47.2 ± 2.9
Rimeporide - - 41.5 ± 2.8
Zoniporide (B1240234) - - 52.4 ± 4.1

Data is presented as mean ± standard error of the mean.

As indicated in the table, compounds 6 , 8 , and 9 demonstrated moderate NHE-1 inhibitory activity, with potencies comparable to or slightly exceeding that of the known NHE-1 inhibitor rimeporide. cyberleninka.ru

Comparative SAR Studies with Other Quinazoline Scaffolds and Established Bioactive Molecules

The quinazoline core is a versatile scaffold that has been extensively utilized in medicinal chemistry to develop inhibitors for various targets, including the epidermal growth factor receptor (EGFR). nih.gov When comparing the SAR of quinazoline-2,4(1H,3H)-diones as NHE-1 inhibitors with other quinazoline-based bioactive molecules, distinct structural requirements become apparent.

For instance, potent EGFR inhibitors based on the quinazoline scaffold, such as gefitinib (B1684475) and erlotinib, typically feature a 4-anilino substitution, which is crucial for their high affinity to the ATP-binding site of the EGFR kinase domain. nih.gov This contrasts with the structural motifs identified for NHE-1 inhibition within the quinazoline-2,4(1H,3H)-dione series, where substitutions at the N1 and N3 positions with moieties capable of mimicking the guanidinium (B1211019) group of established inhibitors like amiloride are key. nih.govnih.gov

Established NHE-1 inhibitors such as amiloride, cariporide, and zoniporide are characterized by a pyrazinoylguanidine or a related acylguanidine structure. nih.govimrpress.com The development of quinazoline-2,4(1H,3H)-dione derivatives as NHE-1 inhibitors represents an effort to explore novel chemical spaces beyond these traditional scaffolds. nih.gov

The table below provides a comparative overview of the structural features and primary biological targets of different quinazoline-based molecules and established NHE-1 inhibitors.

Table 2: Comparative Overview of Quinazoline Scaffolds and Established NHE-1 Inhibitors

Compound/Class Core Scaffold Key Structural Features for Activity Primary Biological Target
Gefitinib Quinazoline 4-Anilino substitution, specific side chains at positions 6 and 7 EGFR Kinase
This compound Derivatives Quinazoline-2,4(1H,3H)-dione N1 and N3 substitutions (e.g., with guanidine or triazole moieties) NHE-1
Amiloride Pyrazinoylguanidine Acylguanidine group NHE-1
Cariporide Acylguanidine Benzoylguanidine derivative NHE-1
BI-9627 Not specified Potent and selective inhibitor NHE-1

The data suggests that while the quinazoline framework is adaptable for targeting diverse proteins, the specific substitution patterns dictate the ultimate biological activity. For NHE-1 inhibition, the presence of basic, guanidine-like functional groups appears to be a more critical determinant of potency than the aromatic substitutions often seen in quinazoline-based kinase inhibitors. The exploration of N1,N3-disubstituted quinazoline-2,4(1H,3H)-diones offers a promising avenue for the development of novel NHE-1 inhibitors with potentially different pharmacological profiles compared to the established acylguanidine-based drugs. nih.govgrafiati.com

Computational Chemistry and in Silico Approaches in Quinazoline 2,4 1h,3h Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-nitroquinazoline-2,4(1H,3H)-dione and its analogs, docking simulations are crucial for elucidating their binding interactions with specific biological targets.

Research on 3-substituted quinazoline-2,4-dione derivatives as potential antidiabetic agents has utilized molecular docking to study their interactions with α-amylase and α-glucosidase. These studies revealed unusual intermolecular interactions within the pocket site of the enzymes, explaining their inhibitory activity. mdpi.com Similarly, in the development of antiviral agents, docking studies have been employed to understand how quinazoline (B50416) derivatives bind to targets like HIV-1 reverse transcriptase (RT) RNase H and integrase (IN). csic.es

A notable study focused on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of HIV-1 RT. csic.es Molecular modeling was used to predict the binding mode of the most potent compound, II-4, within the active sites of both HIV-1 RNase H and the prototype foamy virus (PFV) integrase, which serves as a surrogate for HIV-1 IN. csic.es The predictions indicated that the chelating core of the quinazoline-dione derivative could interact with the essential Mg²⁺ ions in the enzyme active sites. csic.es

Table 1: Predicted Binding Interactions of Compound II-4 from Molecular Docking

Target Enzyme Key Interacting Residues Type of Interaction Predicted Outcome
HIV-1 RNase H Asp443, Glu478, Asp498, Asp549, His539 Metal chelation with Mg²⁺ ions, Hydrogen bonding Stabilization of the inhibitor in the active site, leading to potent inhibition. csic.es

| PFV Integrase | Asp128, Asp185, Glu221 | Metal chelation with Mg²⁺ ions | Inhibition of integrase activity, demonstrating dual-inhibitor potential. csic.es |

These simulations are fundamental in guiding structural modifications to enhance binding affinity and efficacy.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-target complex over time. nih.gov MD simulations are used to study the behavior of quinazoline-2,4(1H,3H)-dione derivatives when bound to their target proteins, providing insights into the flexibility of the ligand and the protein's active site. mdpi.com

In a study on quinazoline-2,4,6-triamine derivatives as novel Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase inhibitors, MD simulations were performed to validate the docking results. nih.gov These simulations help confirm that the predicted binding mode is stable and maintained throughout the simulation, lending greater confidence to the docking predictions. Similarly, MD simulations can be used to analyze the binding patterns and conformational stability of other quinazoline derivatives in stimulating environments. researchgate.net This analysis is critical for understanding the dynamic nature of the interactions that govern the biological activity of the compound.

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of quinazoline-2,4(1H,3H)-dione and its derivatives. physchemres.org These calculations provide a deep understanding of the molecule's electronic structure, reactivity, and the influence of various substituents.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO indicates its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular reactivity; a smaller gap suggests higher reactivity. physchemres.orgresearchgate.net

In a theoretical study on quinazoline derivatives as corrosion inhibitors, DFT was used to calculate several quantum chemical properties. physchemres.org The results showed a direct correlation between these calculated parameters and the observed inhibitory efficiency. For instance, a lower energy gap was associated with higher reactivity and better adsorption onto the metal surface. physchemres.org

Furthermore, quantum chemical methods like the G3(MP2)//B3LYP composite method have been used to assess the energetic stabilities of quinazoline-2,4(1H,3H)-dione relative to its various tautomers. researchgate.net Such calculations help identify the most stable form of the molecule, which is essential for understanding its behavior in biological systems. researchgate.net

| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons. physchemres.orgresearchgate.net |

Rational Design of Quinazoline-2,4(1H,3H)-dione Derivatives using Computational Models

Computational models are central to the rational design of new quinazoline-2,4(1H,3H)-dione derivatives with enhanced biological activity. By integrating data from docking, MD simulations, and quantum calculations, researchers can design molecules with specific properties tailored to interact with a biological target.

Examples of rational design include:

Dual c-Met/VEGFR-2 Inhibitors: A study designed and synthesized 3-substituted quinazoline-2,4(1H,3H)-dione derivatives to act as dual inhibitors for cancer therapy. The design was based on the pharmacophoric features required for inhibiting both tyrosine kinases. nih.gov

Antifungal Agents: Researchers have designed quinazoline-2,4-diones conjugated with different amino acids with the goal of inhibiting the fungus chitin (B13524) synthase enzyme. researchgate.net

Antiviral Agents: A series of 3-hydroxyquinazoline-2,4(1H,3H)-diones were designed to possess an ambident chelating scaffold, enabling them to act as dual inhibitors of HIV-1 RNase H and integrase. csic.es

Antibacterial Agents: Following a fluoroquinolone-like inhibitor model, novel quinazoline-2,4(1H,3H)-dione derivatives were designed to target bacterial gyrase and DNA topoisomerase IV. nih.gov

This structure-based drug design approach allows for the systematic modification of the quinazoline scaffold to optimize interactions with the target, thereby improving potency and selectivity. researchgate.net

Prediction of Binding Affinities to Biological Macromolecules

A primary goal of in silico methods is the accurate prediction of protein-ligand binding affinity, which is crucial for structure-based drug design. nih.gov Computational techniques like molecular docking and MD simulations are used to estimate the strength of the interaction between a quinazoline-2,4(1H,3H)-dione derivative and its target protein.

Docking programs calculate a scoring function to rank different binding poses, and this score is often used as an initial estimate of binding affinity. researchgate.net These predictions help researchers to prioritize which novel compounds to synthesize and test in vitro, saving significant time and resources. While predicting the exact binding energy remains a challenge, these computational methods are highly effective at ranking potential drug candidates and identifying compounds that are likely to be active. d-nb.info Advanced methods continue to be developed to improve the accuracy of these predictions, further enhancing their role in the drug discovery pipeline. nih.gov

Exploration of Biological Activities and Applications in Academic Research

Antimicrobial Activity Research

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. The quinazoline-2,4(1H,3H)-dione nucleus has been identified as a promising scaffold for the development of new antibacterial drugs. nih.gov

Investigations against Gram-Positive and Gram-Negative Bacterial Strains

Research into the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives has demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that modifications to the quinazoline-2,4(1H,3H)-dione core can lead to compounds with a broad spectrum of antibacterial activity. nih.gov However, specific data on the inhibitory activity of 5-Nitroquinazoline-2,4(1H,3H)-dione against various bacterial strains is not extensively detailed in the currently available literature, precluding the creation of a specific data table for this derivative.

Fluoroquinolone-Like Inhibitory Mechanisms

A significant area of investigation for quinazoline-2,4(1H,3H)-dione derivatives is their mechanism of action, which has been suggested to be similar to that of fluoroquinolone antibiotics. nih.gov This class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. The structural resemblance of the quinazoline-2,4(1H,3H)-dione scaffold to fluoroquinolones suggests that it may act as an inhibitor of these essential bacterial enzymes. nih.gov Research in this area aims to develop new antibacterial agents that can overcome existing resistance mechanisms to fluoroquinolones. nih.gov

Anticancer Activity Research

The quinazoline (B50416) framework is a well-established pharmacophore in anticancer drug discovery, with several approved drugs featuring this core structure. Consequently, derivatives of quinazoline-2,4(1H,3H)-dione have been a focal point of anticancer research.

General Inhibitory Mechanisms (e.g., Tyrosine Kinase, Heat Shock Protein 90, Glucocerebrosidase)

The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival. While specific studies on this compound are limited, research on related nitro-substituted quinazolines suggests potential mechanisms of action. For instance, novel 5-anilinoquinazoline-8-nitro derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key player in tumor angiogenesis.

Other quinazoline-2,4(1H,3H)-dione derivatives have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP) and histone deacetylase 6 (HDAC6), both of which are important targets in cancer therapy. The potential for this compound to act on these or other targets such as Heat Shock Protein 90 (Hsp90) or Glucocerebrosidase remains an area for further investigation.

Anti-Inflammatory Research

Anticonvulsant Research

Epilepsy and other seizure disorders affect a significant portion of the population, and the search for new and effective anticonvulsant drugs is ongoing. Various derivatives of the quinazoline-2,4(1H,3H)-dione nucleus have been synthesized and evaluated for their anticonvulsant activity. These studies have indicated that the quinazolinone scaffold can serve as a basis for the development of central nervous system active agents. However, specific studies focusing on the anticonvulsant potential of this compound are not extensively documented, limiting a detailed discussion of its activity in this area.

Antidiabetic Research (e.g., alpha-amylase and alpha-glucosidase inhibition)

The management of postprandial hyperglycemia is a key strategy in treating diabetes mellitus. One therapeutic approach is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which delays glucose absorption. acs.org The quinazolin-4(3H)-one nucleus has been a foundation for developing potent α-glucosidase inhibitors. nih.gov

Research into 3-substituted quinazoline-2,4-dione derivatives has identified compounds with significant α-amylase and α-glucosidase inhibitory activity. For instance, molecular docking studies on compounds like 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione have indicated strong inhibitory potential against these enzymes. Similarly, various quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide side chains have been synthesized and evaluated, with some showing significantly stronger α-glucosidase inhibition than the standard drug, acarbose. nih.gov One derivative, compound 7b from a study, demonstrated competitive inhibition and was found to be approximately 53 times more potent than acarbose. nih.gov

Furthermore, studies on 2,3-dihydroquinazolin-4(1H)-ones have demonstrated potent α-glucosidase inhibitory activity, with some derivatives showing stronger enzyme inhibition than acarbose. acs.org While direct studies on this compound are not extensively detailed in the provided results, the evaluation of related nitro-substituted compounds, such as 2-(4-nitrophenyl) quinazolin-4(3H)-one derivatives, has been part of broader anti-diabetic research. semanticscholar.org

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives

Compound IC50 (µM) Inhibition Type Reference
Compound 7b (a phenoxy-acetamide derivative) 14.4 Competitive nih.gov
Compound 6k (a rhodanine (B49660) derivative) 5.44 ± 0.13 Not specified nih.gov
Acarbose (Standard) ~750.0 - 817.38 Competitive nih.govnih.gov
Compound 4h (a 2,3-dihydroquinazolin-4(1H)-one) Stronger than Acarbose Not specified acs.org

Antioxidant Research

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous chronic diseases. orientjchem.org Antioxidants play a crucial role in mitigating the damage caused by these free radicals. The quinazoline scaffold is a known pharmacophore that has been explored for its antioxidant potential. orientjchem.orgnih.govjpbiomed.com

The antioxidant properties of quinazoline-4-one derivatives have been evaluated using various assays, including DPPH (1,1-diphenyl-2-picryl-hydrazyl) and nitric oxide (NO) radical scavenging methods. orientjchem.orgsapub.org In these studies, the scavenging effect of the tested compounds often increases with concentration. orientjchem.org Certain Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one have shown antioxidant effects comparable to the standard, ascorbic acid. orientjchem.org

The presence of hydroxyl groups on a phenyl substituent of the quinazolinone ring appears to be important for antioxidant activity. nih.gov For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with metal-chelating properties. nih.gov Research on quinazoline nitro-derivatives has also been conducted to assess their impact on the antioxidant capacity of parasites, indicating that the nitro-substitution is a key area of interest in this field. nih.gov

Table 2: Antioxidant Activity of Selected Quinazoline Derivatives

Assay Compound(s) Finding Reference
DPPH Radical Scavenging Schiff base derivatives of quinazolin-4-one Effective scavenging, comparable to ascorbic acid orientjchem.org
Nitric Oxide Scavenging Schiff base derivatives of quinazolin-4-one Potent nitric oxide scavengers orientjchem.orgsapub.org

Other Pharmacological Activity Research

The versatile quinazoline-2,4(1H,3H)-dione scaffold has been investigated for a multitude of other pharmacological activities. nih.gov

Antiplatelet Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been explored for their potential to inhibit platelet aggregation. nih.gov In one study, novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives carrying guanidine (B92328) moieties were synthesized and profiled. The most potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1) in this series also demonstrated antiplatelet activity. nih.gov This suggests that the quinazoline-2,4(1H,3H)-dione core can be modified to produce compounds with significant effects on platelet function.

Antihypertensive Activity

Quinazoline derivatives are well-established as antihypertensive agents. nih.govpnrjournal.comresearchgate.net Marketed drugs such as Prazosin (B1663645) and Doxazosin feature the quinazoline moiety and function as α1-adrenergic receptor blockers. researchgate.net Research has continued in this area, with the synthesis of novel substituted quinazolin-4(3H)-one derivatives that have shown hypotensive effects in vivo. researchgate.net Some of these novel compounds demonstrated better activity than the reference drug Prazosin. researchgate.net The antihypertensive mechanism of some natural compounds, like flavonoids, has been linked to the inhibition of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. plos.orgscienceopen.com This mechanism is also a target for synthetic quinazoline derivatives.

Cholinesterase Inhibitory Activity

Inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE), are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The quinazoline scaffold has been identified as a promising starting point for developing new cholinesterase inhibitors. nih.gov A series of quinazolin-4(3H)-one derivatives were designed and synthesized, with one compound, MR2938, showing promising AChE inhibitory activity (IC50 = 5.04 μM). nih.gov Additionally, a series of 3,4-dihydroquinazoline derivatives were tested for inhibitory activity against both AChE and butyrylcholinesterase (BChE), with several compounds showing potent, selective inhibition of BChE in the nanomolar range. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Quinazoline Derivatives

Compound Target Enzyme IC50 Reference
MR2938 AChE 5.04 µM nih.gov
Compound 8b BChE 45 nM nih.gov

Sirtuin Modulating Activity

Sirtuins are a class of NAD+-dependent enzymes (Class III HDACs) that regulate a variety of critical cellular processes, including metabolism, stress response, and aging. nih.govbohrium.com As such, small molecules that can modulate sirtuin activity are of significant therapeutic interest. mdpi.com While direct modulation of sirtuins by this compound is not explicitly documented in the provided results, the broader field includes a diverse range of chemical structures.

Sirtuin activators, such as resveratrol (B1683913) and various synthetic compounds, have been developed with the aim of achieving cardioprotective and other beneficial effects. nih.govmdpi.com Conversely, sirtuin inhibitors have also been discovered. For instance, a compound identified as 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) is a selective SIRT6 inhibitor with an IC50 of 4.9 μM. nih.gov The presence of a nitroaniline structure in this inhibitor suggests that nitro-substituted aromatic rings can be key components in molecules designed to interact with sirtuins. This opens a potential avenue for future investigation into the sirtuin modulating capabilities of nitroquinazoline derivatives.

Phosphodiesterase (PDE) Inhibition

The quinazoline-2,4(1H,3H)-dione core structure is a recognized pharmacophore in the design of phosphodiesterase (PDE) inhibitors. Various derivatives of this scaffold have been investigated for their ability to inhibit different PDE isoenzymes, which are crucial regulators of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

While extensive research has been conducted on the broader class of quinazoline-2,4(1H,3H)-dione derivatives as PDE inhibitors, specific studies detailing the phosphodiesterase inhibitory activity of this compound are not extensively documented in publicly available research. However, the general findings for the parent scaffold suggest that substitutions on the quinazoline ring can significantly influence potency and selectivity towards different PDE isoforms. For instance, various analogues of quinazoline-2,4(1H,3H)-dione have been reported to exhibit inhibitory activity against PDE4, an enzyme primarily involved in the hydrolysis of cAMP and a target for inflammatory diseases. nih.gov

The exploration of related quinazoline derivatives has shown promise in targeting other PDE isoenzymes as well. The diverse pharmacological activities of the quinazoline scaffold, including its potential for PDE inhibition, underscore the importance of further investigation into specifically substituted compounds like this compound. nih.gov

Table 1: Investigated Biological Activities of the Quinazoline-2,4(1H,3H)-dione Scaffold

Biological Activity Reference
Phosphodiesterase (PDE) 4 Inhibition nih.gov
Antimicrobial nih.gov
Anticancer nih.gov
Anticonvulsant nih.gov

Role as Intermediates for Synthesis of Bioactive Compounds and Novel Materials

The chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the nitro group at the 5-position offers a versatile chemical handle for further functionalization, primarily through its reduction to an amino group.

The resulting 5-aminoquinazoline-2,4(1H,3H)-dione is a key precursor for the synthesis of a variety of bioactive compounds. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build more elaborate molecular architectures. This strategic positioning of a reactive group allows for the systematic exploration of the chemical space around the quinazoline-2,4(1H,3H)-dione core, a common strategy in drug discovery.

For example, the amino-functionalized quinazoline scaffold is a key component in a number of kinase inhibitors, which are a major class of anticancer drugs. While direct synthesis from this compound is not always explicitly detailed, the synthesis of bioactive 5-aminoquinazoline derivatives strongly implies the utility of the corresponding nitro compound as a starting material.

Furthermore, the quinazoline-2,4(1H,3H)-dione framework itself serves as a foundational structure for various therapeutic agents. Its derivatives have been explored for a wide array of pharmacological applications, highlighting the significance of intermediates like this compound in generating novel drug candidates. nih.gov

Table 2: Synthetic Utility of the Quinazoline-2,4(1H,3H)-dione Core

Synthetic Transformation/Application Resulting Compound Class Potential Bioactivity Reference
N-alkylation N-substituted quinazoline-2,4-diones Varied nih.gov
Reduction of Nitro Group Amino-quinazoline-2,4-diones Intermediate for further synthesis Inferred
Acylation of Amino Group Amido-quinazoline-2,4-diones Kinase inhibition, etc. Inferred

Future Directions and Emerging Research Avenues for 5 Nitroquinazoline 2,4 1h,3h Dione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-Nitroquinazoline-2,4(1H,3H)-dione and its derivatives is a critical area for advancement. Current methods often involve multi-step processes that can be inefficient and generate significant chemical waste. Future research is poised to address these challenges by developing more sustainable and efficient synthetic routes.

One promising approach is the use of green chemistry principles. This includes the exploration of solvent-free reaction conditions and the use of recyclable catalysts. For instance, a simple and efficient method for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide in an aqueous medium has been developed using a recyclable amine-functionalized MCM-41 catalyst. researchgate.net This method represents a significant step towards environmentally benign protocols. researchgate.net Further research in this area could focus on adapting such methodologies for the specific synthesis of the 5-nitro substituted analog.

Moreover, advancements in catalytic systems, such as the use of transition metals, are expected to play a crucial role. Microwave-assisted organic synthesis is another area that could significantly reduce reaction times and improve yields. mdpi.com The development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, will also be a key focus to streamline the production of these compounds.

Deepening Mechanistic Understanding of Biological Effects

While the biological activities of this compound derivatives are well-documented, a deeper understanding of their mechanisms of action at the molecular level is required. Future research will likely concentrate on elucidating the specific cellular targets and signaling pathways modulated by these compounds.

For example, derivatives of quinazoline-2,4(1H,3H)-dione have shown potential as antimicrobial agents by acting as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Future studies could employ techniques such as X-ray crystallography and cryo-electron microscopy to visualize the binding interactions of this compound with these enzymes. This would provide invaluable information for the design of more potent and selective inhibitors.

Furthermore, the role of the nitro group in the biological activity of these compounds warrants further investigation. The nitro group can be reduced in vivo to form reactive intermediates that may contribute to the compound's cytotoxic effects. Understanding the specific nitroreductase enzymes involved and the subsequent cellular consequences will be crucial for optimizing the therapeutic potential and minimizing off-target effects.

Advanced Computational Modeling for Targeted Agent Design

The integration of advanced computational modeling techniques is set to revolutionize the design of novel therapeutic agents based on the this compound scaffold. Molecular docking and molecular dynamics simulations can predict the binding affinities and modes of interaction of these compounds with various biological targets. nih.gov

These computational tools can be used to screen large virtual libraries of this compound derivatives against specific protein targets, such as kinases and other enzymes implicated in disease. nih.gov This in silico screening approach can significantly accelerate the identification of lead compounds with desired biological activities, reducing the time and cost associated with traditional high-throughput screening.

For instance, computational studies have been used to design 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are important targets in cancer therapy. nih.gov Future research will likely leverage more sophisticated computational methods, including quantum mechanics/molecular mechanics (QM/MM) calculations, to provide a more accurate description of the ligand-protein interactions and guide the rational design of next-generation inhibitors.

Exploration of Undiscovered Biological Activities and Therapeutic Potentials

The quinazoline-2,4(1H,3H)-dione scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov However, the full therapeutic potential of this compound may extend beyond these known effects.

Future research should focus on exploring novel biological activities of this compound and its derivatives. This could involve screening against a broader range of therapeutic targets, including those associated with neurodegenerative diseases, metabolic disorders, and viral infections. For example, certain quinazoline-2,4(1H,3H)-dione derivatives have shown inhibitory activity against HIV-1 RNase H.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitroquinazoline-2,4(1H,3H)-dione, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nitration of quinazoline-2,4(1H,3H)-dione using concentrated nitric acid in sulfuric acid at low temperatures (0–5°C). Key steps include:

  • Dissolving the precursor in H₂SO₄, followed by slow addition of HNO₃ .
  • Neutralization with cold NaOH to precipitate the product, followed by vacuum filtration and purification via column chromatography (petroleum ether/ethyl acetate) .
  • Yield optimization: Adjust stoichiometry (e.g., 1:1 molar ratio of precursor to nitrating agent) and reaction time (3 hours at 0°C) to minimize side products .

Q. How is the structure of this compound confirmed experimentally?

  • Characterization :

  • XRD : Single-crystal X-ray diffraction confirms the nitro group position and hydrogen-bonding network (e.g., N–H···O interactions with H···O distances of ~1.89 Å) .
  • NMR : ¹H and ¹³C NMR assignments rely on 2D techniques (COSY, HMBC) to resolve overlapping signals, particularly for aromatic protons near the nitro group .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated as 223.04 for C₈H₅N₃O₅) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound crystals influence its physicochemical properties?

  • Analysis : XRD data reveals centrosymmetric rings formed via N–H···O bonds (graph-set motif R²₂(8)), which stabilize the crystal lattice and may affect solubility and melting behavior . Computational modeling (e.g., DFT) can predict how substituents alter these interactions .

Q. What strategies resolve contradictions in spectral data for nitroquinazoline derivatives?

  • Case Study : Discrepancies in ¹H NMR shifts (e.g., aromatic protons adjacent to nitro groups) are resolved using:

  • Solvent effects : Deuterated DMSO or CDCl₃ to enhance signal separation.
  • 2D NMR : HMBC correlations to distinguish between nitro and carbonyl environments .
  • Temperature-dependent studies : Variable-temperature NMR to identify dynamic effects .

Q. How do alternative synthetic routes (e.g., CO₂ utilization) compare to traditional methods for nitroquinazoline-dione synthesis?

  • Comparative Evaluation :

  • Traditional methods : Use toxic reagents like phosgene or chlorosulfonyl isocyanate, requiring multi-step protocols and generating hazardous waste .
  • Green chemistry : Ionic liquids (e.g., 1-methylhydantoin-based) enable room-temperature CO₂ fixation with anthranilic acid derivatives, achieving >80% yield under atmospheric pressure .
  • Trade-offs : While greener methods reduce environmental impact, scalability and reagent costs require further optimization .

Pharmacological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodology :

  • Enzyme inhibition : PARP or thymidylate synthase assays using fluorogenic substrates to measure IC₅₀ values .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Q. How can structure-activity relationships (SAR) guide the design of 5-nitroquinazoline-dione analogs?

  • SAR Insights :

  • Nitro position : Para-nitro (e.g., 6-nitro) enhances hydrogen-bonding with target enzymes compared to meta-substitution .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position improve metabolic stability .
  • Core modifications : Replacing the quinazoline ring with pyrimidine reduces planarity, altering binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.